molecular formula C27H23FN4O3S2 B2641886 N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 932313-96-7

N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2641886
CAS No.: 932313-96-7
M. Wt: 534.62
InChI Key: UARDNDYOEFLLOS-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H23FN4O3S2 and its molecular weight is 534.62. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Kinase Inhibitory Activities

  • The compound's structural derivatives have been explored for their Src kinase inhibitory and anticancer activities. A study on thiazolyl N-benzyl-substituted acetamide derivatives, related to the structure of interest, revealed inhibition of Src kinase and cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells. The 4-fluorobenzylthiazolyl derivative showed significant inhibition of cell proliferation, suggesting a potential pathway for anticancer activity Asal Fallah-Tafti et al., 2011.

Antioxidant Activity

  • Benzothiazoles and thioureas, structures related to the compound, demonstrate the capability to inactivate reactive chemical species through antioxidant activity. The designed derivatives showed promising results in scavenging activity, indicating potential for managing oxidative stress-related conditions Laura C. Cabrera-Pérez et al., 2016.

Ligand for Peripheral Benzodiazepine Receptors

  • Studies on derivatives of this compound have focused on peripheral benzodiazepine receptors (PBR), indicating its utility in developing radioligands for imaging PBR in the brain. This application is significant for neurodegenerative diseases and cancer diagnostics Ming-Rong Zhang et al., 2003.

Photovoltaic Efficiency and Ligand-Protein Interactions

  • The compound's analogs have been studied for their photovoltaic efficiency and ligand-protein interactions, exploring their potential in dye-sensitized solar cells and as inhibitors of cyclooxygenase, showcasing the broad applicational spectrum of such molecules Y. Mary et al., 2020.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S2/c1-17-6-5-7-19(12-17)15-32-23-9-4-3-8-21(23)26-24(37(32,34)35)14-29-27(31-26)36-16-25(33)30-22-11-10-20(28)13-18(22)2/h3-14H,15-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARDNDYOEFLLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=C(C=C5)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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